An In-depth Technical Guide to 5-hydroxy-7-methoxyquinazolin-4(3H)-one: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 5-hydroxy-7-methoxyquinazolin-4(3H)-one: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 5-hydroxy-7-methoxyquinazolin-4(3H)-one, a substituted quinazolinone of interest to researchers in medicinal chemistry and drug development. While this specific isomer is not widely indexed in chemical databases, this document extrapolates from established chemical principles and the well-documented synthesis and activity of its isomers to provide a robust working framework for its study.
Introduction: The Quinazolinone Scaffold
The quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1] These nitrogen-containing heterocycles are renowned for a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] Their therapeutic efficacy often stems from their ability to mimic endogenous ligands and interact with key biological targets, such as protein kinases. The substitution pattern on the quinazolinone ring system is critical for modulating this biological activity, making the synthesis of novel derivatives a key focus of drug discovery programs.[5]
Physicochemical Properties and Identification
Table 1: Calculated Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₃ | Calculated |
| Molecular Weight | 192.17 g/mol | Calculated[6][7] |
| Exact Mass | 192.0535 g/mol | Calculated[6][7] |
| Hydrogen Bond Donors | 2 | Calculated |
| Hydrogen Bond Acceptors | 4 | Calculated |
| Topological Polar Surface Area | 70.9 Ų | Calculated[6][7] |
| LogP (Predicted) | ~0.3-0.5 | Extrapolated[6][7] |
Note: Properties are calculated based on the chemical structure and data from closely related isomers such as 6-hydroxy-7-methoxy-3H-quinazolin-4-one (CAS: 179688-52-9) and 7-hydroxy-6-methoxy-3H-quinazolin-4-one (CAS: 162012-72-8).[6][7]
Proposed Synthetic Pathway
The synthesis of substituted quinazolin-4(3H)-ones can be achieved through various established methods.[8][9][10][11] A highly plausible and efficient route for 5-hydroxy-7-methoxyquinazolin-4(3H)-one involves a multi-step process starting from a commercially available, appropriately substituted anthranilic acid derivative. This approach provides excellent control over the final substitution pattern.
A logical starting material would be 2-amino-3-hydroxy-5-methoxybenzoic acid . The synthesis would proceed through cyclization with a suitable C1 source, such as formamide or triethyl orthoformate.
Experimental Protocol: Synthesis from Substituted Anthranilic Acid
Objective: To synthesize 5-hydroxy-7-methoxyquinazolin-4(3H)-one.
Methodology: This protocol is adapted from established procedures for synthesizing substituted quinazolinones.[12]
Step 1: Niementowski Condensation
-
In a 100 mL round-bottom flask equipped with a reflux condenser, combine 2-amino-3-hydroxy-5-methoxybenzoic acid (1.0 eq) and formamide (20 eq).
-
Heat the reaction mixture to 180-190 °C and maintain under reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. A precipitate should form.
-
Pour the cooled mixture into ice-cold water (100 mL) and stir for 30 minutes to fully precipitate the product.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude 5-hydroxy-7-methoxyquinazolin-4(3H)-one.
-
Purify the crude product by recrystallization from ethanol or a suitable solvent mixture (e.g., ethanol/water) to obtain the final product.
Causality: The Niementowski reaction is a classic and direct method for forming the quinazolinone ring. Using formamide as both the reagent and solvent provides the necessary single carbon atom to form the pyrimidine ring and facilitates the cyclization at high temperatures.
Workflow Diagram
Caption: Proposed synthetic workflow for 5-hydroxy-7-methoxyquinazolin-4(3H)-one.
Potential Biological Activity and Therapeutic Applications
The biological activity of the quinazolinone scaffold is heavily influenced by its substitution pattern. The presence of hydroxyl and methoxy groups at positions 5 and 7 is anticipated to confer specific pharmacological properties.
Anticancer Potential: Kinase Inhibition
Many quinazolinone derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[1] For instance, gefitinib, an EGFR (Epidermal Growth Factor Receptor) tyrosine kinase inhibitor, features a 7-methoxy group on its quinazoline core.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is another key target in cancer therapy, playing a pivotal role in angiogenesis. The quinazolinone core is a known pharmacophore for targeting the ATP-binding site of VEGFR-2. It is plausible that 5-hydroxy-7-methoxyquinazolin-4(3H)-one could act as a VEGFR-2 inhibitor, thereby preventing tumor neovascularization.
Postulated Mechanism of Action: VEGFR-2 Inhibition
Caption: Postulated inhibitory action on the VEGFR-2 signaling pathway.
Other Potential Activities
The quinazolinone nucleus is associated with a wide range of other biological effects. Therefore, this compound warrants investigation for:
-
Antimicrobial and Antifungal Activity: Many substituted quinazolinones have shown efficacy against various bacterial and fungal strains.[4][5]
-
Anti-inflammatory Effects: The scaffold is known to be involved in the modulation of inflammatory pathways.
-
Antioxidant Properties: Phenolic hydroxyl groups, such as the one at the 5-position, are often associated with radical-scavenging and antioxidant capabilities.[4]
Conclusion
5-hydroxy-7-methoxyquinazolin-4(3H)-one represents a promising, albeit under-documented, target for chemical synthesis and pharmacological evaluation. Based on the robust chemistry and diverse biological activities of the quinazolinone family, this compound is a strong candidate for investigation, particularly in the fields of oncology and infectious diseases. The synthetic pathway proposed herein offers a reliable method for its preparation, enabling further studies into its mechanism of action and therapeutic potential. This guide serves as a foundational resource for researchers aiming to explore this and other novel substituted quinazolinones.
References
-
Şenol, İ. M., Çelik, İ., & Avan, İ. (2019). One-pot synthesis of quinazolin-4(3H)-ones and 2,3-dihydroquinazolin-4(1H)-ones utilizing N-(2-aminobenzoyl)benzotriazoles. Turkish Journal of Chemistry, 43(6), 1580-1596. Available from: [Link]
-
Kumar, A., Singh, S., & Kumar, S. (2020). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. Molecules, 25(8), 1894. Available from: [Link]
- CN104130199A - Preparation method for 7-methoxy-6-(3-morpholine-4-yl-propoxy)quinazoline-4-(3H). Google Patents.
-
(PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (n.d.). ResearchGate. Available from: [Link]
-
Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. (2015). RSC Advances, 5(39), 30819-30825. Available from: [Link]
-
(PDF) A review on biological activity of quinazolinones. (n.d.). ResearchGate. Available from: [Link]
-
Khmelnitsky, Y. L., et al. (2013). In vitro biosynthesis, isolation, and identification of predominant metabolites of 2-(4-(2-hydroxyethoxy)-3,5-dimethylphenyl)-5,7-dimethoxyquinazolin-4(3H)-one (RVX-208). European Journal of Medicinal Chemistry, 64, 121-128. Available from: [Link]
-
Hutait, S., et al. (n.d.). Synthesis of substituted quinazolin-4(3H)-ones(7 a–i).[a,b]. ResearchGate. Available from: [Link]
-
6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one. (n.d.). PubChem. Available from: [Link]
-
ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. (2007). HETEROCYCLES, 71(1). Available from: [Link]
-
Al-Suwaidan, I. A., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Molecules, 21(5), 643. Available from: [Link]
-
Li, B., et al. (2013). Synthesis of Quinazolin-4(3H)-ones via Amidine N-Arylation. The Journal of Organic Chemistry, 78(2), 795-802. Available from: [Link]
-
5-Hydroxy-7-methoxy-4H-chromen-4-one. (n.d.). PubMed Central. Available from: [Link]
-
6-Methoxy-7-hydroxyquinazolin-4-one. (n.d.). PubChem. Available from: [Link]
-
General routes of synthesis of quinazolin-4(3H)-one. (n.d.). ResearchGate. Available from: [Link]
-
Radical reactions with 3H-quinazolin-4-ones: synthesis of deoxyvasicinone, mackinazolinone, luotonin A, rutaecarpine and tryptanthrin. (2005). Organic & Biomolecular Chemistry, 3(16), 2945-2952. Available from: [Link]
-
CAS 1012057-47-4|4-Hydroxy-7-Methoxy-6-Nitroquinazoline. (n.d.). Rlavie. Available from: [Link]
-
Al-Ostoot, F. H., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 859. Available from: [Link]
-
Subramaniam, R., et al. (2010). Synthesis and invitro study of biological activity of 2,3-substituted quinazolin-4(3H)-ones. Journal of Chemical and Pharmaceutical Research, 2(2), 462-468. Available from: [Link]
-
(PDF) 5-Hydroxy-7-methoxy-4H-chromen-4-one. (n.d.). ResearchGate. Available from: [Link]
-
5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one. (n.d.). ResearchGate. Available from: [Link]
-
2-Hydroxy-5-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)phenyl (E). (2021). Molecules, 26(15), 4459. Available from: [Link]
Sources
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one | C9H8N2O3 | CID 135446413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-Methoxy-7-hydroxyquinazolin-4-one | C9H8N2O3 | CID 135609952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
